molecular formula C6H6N2S B11810037 2,4-Dimethylthiazole-5-carbonitrile

2,4-Dimethylthiazole-5-carbonitrile

Cat. No.: B11810037
M. Wt: 138.19 g/mol
InChI Key: NYSZIQSZFWCBAH-UHFFFAOYSA-N
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Description

2,4-Dimethylthiazole-5-carbonitrile is a heterocyclic organic compound containing a thiazole ring Thiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethylthiazole-5-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2,4-dimethylthiazole with cyanogen bromide in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethylthiazole-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

2,4-Dimethylthiazole-5-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored as a lead compound in drug discovery for its potential therapeutic effects.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4-Dimethylthiazole-5-carbonitrile involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The nitrile group can also participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dimethylthiazole-5-carboxylic acid
  • 2,4-Dimethylthiazole-5-methylamine
  • 2,4-Dimethylthiazole-5-ethylamine

Uniqueness

2,4-Dimethylthiazole-5-carbonitrile is unique due to its specific substitution pattern and the presence of the nitrile group. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development.

Properties

Molecular Formula

C6H6N2S

Molecular Weight

138.19 g/mol

IUPAC Name

2,4-dimethyl-1,3-thiazole-5-carbonitrile

InChI

InChI=1S/C6H6N2S/c1-4-6(3-7)9-5(2)8-4/h1-2H3

InChI Key

NYSZIQSZFWCBAH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C)C#N

Origin of Product

United States

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